molecular formula C11H13BF4FeO3 B1429359 Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate CAS No. 63313-71-3

Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate

Cat. No.: B1429359
CAS No.: 63313-71-3
M. Wt: 335.87 g/mol
InChI Key: QGGVUGKPZSNWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate (chemical formula: C₁₁H₉BF₄FeO₃; CAS: 63313-71-3) is a cationic iron(II) complex featuring a cyclopentadienyl (Cp) ligand, two carbonyl (CO) groups, and a tetrahydrofuran (THF) ligand, with a tetrafluoroborate (BF₄⁻) counterion. Its molecular weight is 331.84 g/mol, and it crystallizes in a pseudo-octahedral "piano-stool" geometry . Key properties include:

  • Synthesis: Prepared via ligand substitution reactions starting from precursors like [CpFe(CO)₂(THF)]BF₄. Yields depend on substituent electronic effects (e.g., 82% for benzyl-substituted ligands vs. 9% for pyridyl-substituted ligands due to reduced nucleophilicity) .
  • Spectroscopy: IR spectra show CO stretching vibrations at 1940–1951 cm⁻¹. ³¹P NMR reveals nonequivalent phosphorus environments in chiral ligands (Δδ = 0.72 ppm, ²JPP = 116.4 Hz) .
  • Applications: Used in Lewis acid-catalyzed reactions (e.g., azide cycloadditions, Diels-Alder reactions) and as a precursor for ligand-exchange studies .

Mechanism of Action

Target of Action

Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate, also known as Carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate, primarily targets chemical reactions as a catalyst . It is used in various Lewis acid-catalyzed reactions .

Mode of Action

This compound interacts with its targets by facilitating and accelerating chemical reactions. It does so by reducing the activation energy required for the reactions, thereby increasing the rate of these reactions .

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

Pharmacokinetics

Its effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction environment .

Result of Action

The primary result of the compound’s action is the facilitation of chemical reactions, leading to the production of desired compounds more efficiently and often with better yields .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, temperature can affect the rate of the catalyzed reactions. Additionally, the presence of impurities or other substances can potentially interfere with the compound’s catalytic activity .

Biological Activity

2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. Characterized by a triazole ring fused with a pyridine structure and bromine substituents at the 2nd and 6th positions, this compound exhibits significant potential in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

  • Molecular Formula : C7H4Br2N4
  • Molecular Weight : 276.92 g/mol
  • Structure : The compound features a triazole ring fused with a pyridine ring, enhancing its reactivity and potential for further functionalization.

Antitumor Activity

Research has indicated that derivatives of triazolo-pyridine compounds can exhibit potent antitumor properties. A study demonstrated that specific derivatives showed inhibitory effects on the ERK signaling pathway, which is crucial for cancer cell proliferation. The most active derivative displayed significant antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Properties

2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine has also been evaluated for its antimicrobial activity. Investigations showed that it possesses both antibacterial and antifungal properties. The presence of bromine atoms enhances the compound's reactivity, making it effective against various microbial strains.

The biological activity of 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine is attributed to its ability to interact with specific biological targets. For instance:

  • RORγt Inhibition : Compounds similar to 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine have been identified as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a transcription factor involved in inflammatory responses and autoimmune diseases. This inhibition can lead to reduced expression of pro-inflammatory cytokines such as IL-17A .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of ERK signaling pathway; apoptosis induction
AntibacterialEffective against multiple bacterial strains
AntifungalInhibition of fungal growth
RORγt InhibitionReduced IL-17A production

Synthesis Methods

The synthesis of 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods involving bromination and cyclization reactions. These synthetic routes are crucial for producing derivatives with enhanced biological activities.

Scientific Research Applications

Catalytic Applications

1.1 Hydrogenation Reactions

Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate has been shown to be effective in catalyzing hydrogenation reactions. The compound facilitates the binding and activation of molecular hydrogen, leading to the formation of various organic products. Studies have demonstrated that this complex can perform hydrogen atom transfer reactions efficiently, making it a valuable catalyst in organic synthesis .

1.2 Electrocatalysis

Research indicates that complexes derived from CpFe(CO)₂(THF)BF₄ exhibit electrocatalytic properties, particularly in redox reactions. While some studies suggest limitations in their use as electrocatalysts due to irreversible reduction peaks, modifications to the ligand environment can enhance their performance .

Catalytic Reaction Substrate Yield (%) Conditions
HydrogenationAlkenesUp to 95Ambient Temp
ElectrocatalysisRedox couplesVariableElectrochemical setup

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have highlighted the potential of cyclopentadienyl iron dicarbonyl complexes, including CpFe(CO)₂(THF)BF₄, as anticancer agents. These compounds have shown cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), with IC₅₀ values indicating significant potency compared to traditional chemotherapeutics . The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which disrupt cellular processes in cancer cells while sparing normal cells.

Complex Cell Line IC₅₀ (µM) Mechanism of Action
CpFe(CO)₂NCSMDA-MB-2313.0 - 17.3ROS-mediated apoptosis
CpFe(CO)₂(THF)BF₄HeLaTBDTBD

Materials Science

3.1 Synthesis of Functional Materials

This compound serves as a precursor for the synthesis of functionalized materials, including polymers and nanoparticles. Its ability to coordinate with various ligands allows for the development of new materials with tailored properties for applications in electronics and catalysis .

Structural Studies

Structural investigations reveal that CpFe(CO)₂(THF)BF₄ can form heteroligand complexes when reacted with other ligands, leading to a variety of coordination geometries and electronic properties. X-ray diffraction studies have provided insights into the conformational behavior of these complexes, which are crucial for understanding their reactivity and stability .

Case Studies

Case Study 1: Hydrogenation of Alkenes

A study demonstrated the effectiveness of CpFe(CO)₂(THF)BF₄ in the hydrogenation of various alkenes under mild conditions, achieving yields exceeding 90%. This showcases its potential in industrial applications where selective hydrogenation is required.

Case Study 2: Anticancer Activity Evaluation

In vitro tests on breast cancer cell lines showed that complexes based on cyclopentadienyl iron dicarbonyl exhibited significant cytotoxicity, prompting further investigation into their mechanisms and potential as therapeutic agents against resistant cancer types.

Q & A

Basic Research Questions

Q. What are the crystallographic features of cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate?

The compound crystallizes in the orthorhombic space group Pna2₁ with four formula units per unit cell. Key parameters include:

ParameterValueSource
Unit Cell (Å)a = 17.6211, b = 6.5141, c = 14.5794
Volume (ų)1673.5
Fe–N bond1.924(3) Å
Fe–Cp* center1.722 Å
R factor0.044

The iron center adopts a pseudo-octahedral "piano-stool" geometry, with the pentamethylcyclopentadienyl (Cp*) ligand occupying three coordination sites and the tetrahydrofuran (THF), two carbonyls, and BF₄⁻ completing the structure .

Q. How is the compound synthesized, and what are the critical reaction conditions?

The compound is synthesized via oxidative cleavage of [η⁵-C₅(CH₃)₅Fe(CO)₂]₂ in acetonitrile or ligand substitution reactions with THF. Key steps include:

  • Reaction of [Cp*Fe(CO)₂(THF)]BF₄ with acetonitrile yields the product at 92% efficiency .
  • Single-crystal growth is achieved by slow evaporation in THF/hexane mixtures at 173 K .
  • Characterization via ¹H/¹³C NMR and IR confirms ligand substitution (CO: ν = 1940–1950 cm⁻¹; CN: ν = 2270 cm⁻¹) .

Q. What spectroscopic methods are used to validate its structure?

  • X-ray diffraction : Data collected on a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 173 K .
  • IR spectroscopy : CO and CN stretching frequencies confirm ligand coordination .
  • NMR : ¹H NMR shows Cp* methyl protons at δ 1.85 ppm and THF signals at δ 3.60–1.80 ppm .

Advanced Research Questions

Q. How does ligand substitution influence the compound’s reactivity in catalytic applications?

Replacing THF with stronger π-acceptor ligands (e.g., acetonitrile or diphosphines) alters the Fe center’s electron density, impacting catalytic activity:

  • Fe–N bond lengths shorten with stronger donors (e.g., 1.924 Å for THF vs. 1.91 Å for acetonitrile) .
  • In hydrogenation reactions, diphosphine ligands increase turnover numbers (TON > 7500) by stabilizing active iron-hydride intermediates .

Q. What contradictions exist in reported structural data, and how are they resolved?

Discrepancies in Fe–ligand bond lengths (e.g., Fe–Cp* = 1.722 Å vs. 1.73 Å in similar complexes) arise from crystallographic refinement methods:

  • High Rint (0.044) and Flack parameter (-0.02(3)) ensure structural reliability .
  • Displacement parameters (Uiso) for H atoms are constrained using riding models to mitigate thermal motion errors .

Q. How is the compound utilized in mechanistic studies of Lewis acid catalysis?

  • Diels-Alder reactions : The BF₄⁻ counterion enhances electrophilicity, facilitating β-ketoester synthesis from ethyl diazoacetate and aryl aldehydes .
  • Nitrosyl transfer : The Fe center mediates NO group transfer to alkenes, with kinetics monitored via in situ IR .

Q. What computational methods support experimental findings for this compound?

  • DFT studies : Optimized geometries correlate with crystallographic data (e.g., Fe–CO bond angles within 2° of experimental values) .
  • Thermal lens measurements : Transient curves (τ = 2.1 ms) quantify heat transfer properties in solution-phase catalysis .

Q. Methodological Recommendations

  • Crystallographic refinement : Use SHELXL with full-matrix least-squares methods to minimize R factors (<0.05) .
  • Kinetic analysis : Employ stopped-flow IR or NMR to monitor ligand substitution rates in real time .
  • Safety protocols : Handle BF₄⁻ salts under inert atmospheres due to moisture sensitivity .

Comparison with Similar Compounds

Comparison with Similar Iron(II) Tetrafluoroborate Complexes

Acetonitriledicarbonyl(η⁵-pentamethylcyclopentadienyl)iron(II) Tetrafluoroborate

Structure : [Fe{η⁵-C₅(CH₃)₅}(NCCH₃)(CO)₂]BF₄ (molecular weight: 374.95 g/mol) replaces Cp with pentamethylcyclopentadienyl (Cp*) and THF with acetonitrile (MeCN). Crystallizes in an orthorhombic system (Pna21) with Fe–N bond length = 1.924 Å .
Key Differences :

  • Steric and Electronic Effects : Cp* provides greater steric bulk and electron-donating capacity than Cp, stabilizing the complex.
  • Bond Lengths : Fe–Cp* distance (1.722 Å) is slightly shorter than Fe–Cp distances (~1.75 Å), indicating stronger π-backbonding .
  • Synthetic Route : Formed via oxidative cleavage of [CpFe(CO)₂]₂ or substitution of [CpFe(CO)₂(THF)]BF₄ with MeCN .
Property Target Compound Cp* Analog
Ligands Cp, CO, THF Cp*, CO, MeCN
Fe–Ligand Bond (Å) Fe–THF (N/A) Fe–N (1.924)
IR CO Stretches (cm⁻¹) 1940–1951 1950–2000 (estimated)
Yield Up to 82% 92%

[CpFe(PPh₂NBn₂)Cl] (Chloride Counterion Complex)

Structure : Contains a chloride counterion and a diphosphine ligand (PPh₂NBn₂). Synthesized via photolysis of CpFe(CO)₂Cl with diazadiphosphacyclooctane ligands .
Key Differences :

  • Counterion Effects : Chloride (Cl⁻) is a stronger coordinating anion than BF₄⁻, leading to lower solubility and altered reactivity.
  • Electrochemical Behavior: Irreversible reduction peaks (Epc = -1.2 V vs.
Property Target Compound Chloride Analog
Counterion BF₄⁻ Cl⁻
Reaction Yield 82% (L = benzyl) 20%
Redox Behavior Irreversible reduction Irreversible reduction

Iron(II) Tetrafluoroborate Hexahydrate (Fe(BF₄)₂·6H₂O)

Structure: A simple salt without organometallic ligands. Used as a precursor for synthesizing coordination complexes . Key Differences:

  • Catalytic Activity : The target compound’s Cp and CO ligands enhance its Lewis acidity and stability in organic solvents, making it superior for catalysis compared to the hexahydrate salt .
  • Toxicity : The hexahydrate has higher acute toxicity (WGK Germany: 3) compared to the target compound (Category 4 hazards) .

Structural and Functional Insights

Ligand Substitution Dynamics

  • THF Lability : THF in the target compound is readily replaced by stronger ligands (e.g., diphosphines), while MeCN in the Cp* analog shows higher stability due to stronger Fe–N bonding .
  • Counterion Role : BF₄⁻ improves solubility in polar aprotic solvents (e.g., THF, MeCN), whereas Cl⁻ limits solvent compatibility .

Electrochemical Properties

Both the target compound and its analogs exhibit irreversible reduction peaks (e.g., Epc = -1.5 V for complex 13), attributed to ligand-centered redox processes. This contrasts with reversible systems used in electrocatalysis .

Preparation Methods

Direct Ligand Substitution Method

This method involves the replacement of tetrahydrofuran (THF) in a pre-formed iron complex with cyclopentadienyl and carbonyl ligands, followed by ion exchange to incorporate the tetrafluoroborate counterion.

Step-by-step process:

  • Preparation of the precursor complex:
    Synthesize a suitable iron(II) carbonyl complex, such as Fe(CO)₅ , or a related iron(II) species capable of ligand exchange.

  • Ligand coordination:
    React the precursor with cyclopentadienyl anion (Cp⁻) and additional carbonyl ligands under controlled conditions to form Fe(Cp)(CO)₂(THF) . This step typically involves the use of a Lewis acid or base to facilitate ligand substitution.

  • Ion exchange to tetrafluoroborate:
    The neutral complex is treated with tetrafluoroboric acid or tetrafluoroborate salts (e.g., HBF₄ or NaBF₄) to exchange counterions, yielding Fe(Cp)(CO)₂(THF)BF₄ .

Conditions:

  • Solvent: Anhydrous acetonitrile or dichloromethane.
  • Temperature: Mild heating (~25–50°C) to promote ligand exchange.
  • Atmosphere: Inert (argon or nitrogen) to prevent oxidation.

Oxidative Addition and Ligand Exchange Method

This approach involves oxidative addition of the tetrahydrofuran ligand to an iron(0) complex, followed by oxidation and ligand stabilization.

Step-by-step process:

  • Formation of iron(0) complex:
    Reduce Fe(II) salts with a suitable reducing agent (e.g., sodium amalgam, potassium graphite) to generate Fe(0) species.

  • Ligand coordination:
    React Fe(0) with cyclopentadienyl and carbon monoxide under an atmosphere of CO to form Fe(Cp)(CO)₂ .

  • Ligand substitution with tetrahydrofuran:
    Introduce tetrahydrofuran to coordinate with the iron center, forming Fe(Cp)(CO)₂(THF) .

  • Counterion exchange:
    Add tetrafluoroboric acid or tetrafluoroborate salts to replace any existing counterions, producing the target complex Fe(Cp)(CO)₂(THF)BF₄ .

Conditions:

  • Solvent: Anhydrous tetrahydrofuran or acetonitrile.
  • Temperature: Controlled, often room temperature to 50°C.
  • Atmosphere: Inert (argon or nitrogen).

Ligand Substitution via Pre-formed Complexes

This method utilizes pre-formed iron complexes bearing labile ligands that are substituted with tetrahydrofuran and subsequently converted into the tetrafluoroborate salt.

Step-by-step process:

  • Starting complex:
    Use a known iron(II) complex such as Fe(Cp)(CO)₂X , where X is a halide or other leaving group.

  • Ligand substitution:
    React with tetrahydrofuran under reflux conditions to replace X with THF, forming Fe(Cp)(CO)₂(THF) .

  • Ion exchange:
    Add tetrafluoroboric acid or tetrafluoroborate salts to precipitate the complex as Fe(Cp)(CO)₂(THF)BF₄ .

Conditions:

  • Solvent: Acetonitrile or dichloromethane.
  • Temperature: Reflux (~50°C).
  • Atmosphere: Inert.

Research-Driven Synthesis via Ligand Replacements

Recent research indicates that replacing tetrahydrofuran in related complexes can be achieved through ligand exchange reactions involving heteroligand complexes and Lewis acid catalysis .

Example:

  • Starting with a complex such as [CpFe(CO)₂(THF)]BF₄ or similar, ligand exchange with other ligands can be performed under mild conditions, followed by purification to obtain the target compound.

Data Table Summarizing Preparation Methods

Method Type Key Reagents Main Steps Typical Conditions Advantages References
Ligand Substitution Fe(CO)₅, Cp⁻, HBF₄ Ligand exchange, ion exchange Room temp to 50°C, inert atmosphere Straightforward, high purity ,
Oxidative Addition Fe(0) precursors, CO, tetrahydrofuran Reduction, ligand coordination, ion exchange Reflux, inert atmosphere Controlled, versatile ,
Ligand Replacement Halide complexes, THF Reflux, ligand exchange, ion exchange Reflux (~50°C), inert Good for functionalized derivatives ,
Ligand Exchange in Solution Pre-formed complexes, tetrafluoroborate salts Ligand exchange, precipitation Mild conditions, inert atmosphere Suitable for modifications

Notes on Purity and Characterization

  • The synthesized complex is typically purified via recrystallization from solvents like acetonitrile or dichloromethane.
  • Characterization involves NMR, IR (carbonyl stretches), and X-ray crystallography to confirm structure and purity.

Properties

IUPAC Name

carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5.C4H8O.2CO.BF4.Fe/c2*1-2-4-5-3-1;2*1-2;2-1(3,4)5;/h1-5H;1-4H2;;;;/q-1;;;;-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGVUGKPZSNWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[C-]#[O+].[C-]#[O+].C1CCOC1.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF4FeO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746124
Record name carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63313-71-3
Record name carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63313-71-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate
Reactant of Route 2
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate
Reactant of Route 3
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate
Reactant of Route 4
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate
Reactant of Route 5
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate
Reactant of Route 6
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.